

Deconstructing the Trifloxystrobin-d6 Certificate of Analysis: A Technical Guide

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like **Trifloxystrobin-d6** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the core components of a **Trifloxystrobin-d6** CoA, detailing the significance of each section and the analytical techniques employed for verification.

Compound Identification and General Properties

The initial section of the CoA provides fundamental information to unequivocally identify the compound. This data is essential for regulatory compliance, proper handling, and accurate record-keeping.



Parameter	Typical Specification	Significance
Compound Name	Trifloxystrobin-d6	The common chemical name with the isotopic label designation.
Alternate Names	Tega-d6; Trilex-d6; Twist-d6; Zato-d6	Synonyms for the isotopically labeled compound[1][2][3].
CAS Number	2470226-50-5	A unique numerical identifier assigned by the Chemical Abstracts Service[1][4].
Unlabeled CAS Number	141517-21-7	The CAS number of the non-isotopically labeled Trifloxystrobin[4].
Molecular Formula	C20H13D6F3N2O4	Denotes the elemental composition, explicitly indicating the six deuterium atoms[1][3][4][5].
Molecular Weight	414.41 g/mol	The mass of one mole of the deuterated compound[1][2][3] [4][5].
Appearance	Solid; Off-White	A qualitative description of the physical state and color of the material[3][5].
Solubility	Chloroform: slightly soluble; Methanol: slightly soluble	Provides guidance on appropriate solvents for sample preparation[5].
Storage Conditions	2-8°C Refrigerator	Recommended storage to ensure the stability of the compound[2].

Purity and Isotopic Enrichment



This section is arguably the most critical for an internal standard, as it directly impacts the accuracy of quantification in analytical assays.

Parameter	Typical Specification	Significance
Chemical Purity	≥98%	The percentage of the desired compound relative to any non-isotopic impurities.
Isotopic Purity	≥99% deuterated forms (d1-d6)	The percentage of molecules that contain at least one deuterium atom[5].
Isotopic Enrichment	≥99 atom % D	The percentage of the labeled positions that are occupied by a deuterium atom.

Experimental Protocols

The values presented in the CoA are determined through rigorous analytical testing. The following are detailed methodologies for key experiments.

Identity Confirmation

The identity of **Trifloxystrobin-d6** is confirmed using a combination of chromatographic and spectroscopic techniques.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Principle: This technique separates the analyte from potential impurities based on its interaction with a stationary phase (liquid chromatography) and then measures its mass-to-charge ratio (mass spectrometry), providing a highly specific identification.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole) is commonly used[6].
- Procedure:



- A dilute solution of Trifloxystrobin-d6 is prepared in a suitable solvent (e.g., acetonitrile/water).
- The solution is injected into the LC system.
- The analyte is separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent[6].
- The eluent is introduced into the mass spectrometer, where the molecules are ionized (e.g., by Electrospray Ionization - ESI).
- The mass analyzer detects the parent ion corresponding to the molecular weight of Trifloxystrobin-d6.

Chemical Purity Assessment

The chemical purity is typically determined by chromatography, which separates the main compound from any impurities.

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Principle: HPLC separates components of a mixture, and a UV detector measures the absorbance of each component at a specific wavelength. The peak area of the main compound is compared to the total area of all peaks to calculate purity.
- Instrumentation: An HPLC system equipped with a UV-Vis detector.
- Procedure:
 - A precisely weighed sample of Trifloxystrobin-d6 is dissolved in a known volume of solvent to create a stock solution.
 - Calibration standards of known concentrations are prepared.
 - The sample and standard solutions are injected into the HPLC system.
 - The components are separated on a suitable column (e.g., C18).



- The UV detector measures the absorbance at a wavelength where Trifloxystrobin absorbs strongly.
- The purity is calculated by dividing the peak area of Trifloxystrobin-d6 by the sum of all peak areas in the chromatogram.

Isotopic Enrichment and Distribution

Mass spectrometry is the primary technique used to determine the isotopic enrichment and the distribution of deuterated species.

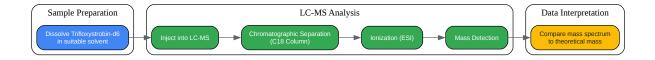
Methodology: Mass Spectrometry (MS)

- Principle: By analyzing the mass spectrum of the compound, the relative intensities of the ions corresponding to the unlabeled (do), partially deuterated (d1-d5), and fully deuterated (d6) forms can be determined.
- Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.
- Procedure:
 - A solution of the Trifloxystrobin-d6 is directly infused into the mass spectrometer or analyzed via LC-MS.
 - The mass spectrum is acquired over a mass range that includes the molecular ions of the unlabeled and all deuterated forms.
 - The relative abundance of each isotopic peak is measured.
 - The isotopic enrichment is calculated based on the ratio of the peak intensity of the desired deuterated species (d₆) to the sum of the intensities of all isotopic species.

Visualizing the Analytical Workflow

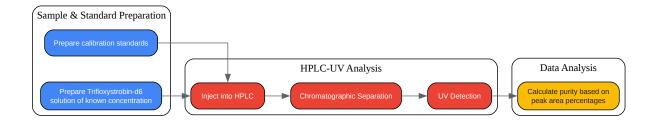
The following diagrams illustrate the logical flow of the key experimental procedures used in the analysis of **Trifloxystrobin-d6**.





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Workflow for **Trifloxystrobin-d6** Identity Confirmation.



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Workflow for Trifloxystrobin-d6 Purity Assessment.



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Workflow for Isotopic Enrichment Determination.

In conclusion, a thorough understanding of the **Trifloxystrobin-d6** Certificate of Analysis is indispensable for ensuring the quality and accuracy of research and development activities.



This guide provides a framework for interpreting the critical data presented in a CoA and appreciating the rigorous analytical procedures that underpin these results. For the highest level of accuracy in quantitative studies, the use of well-characterized, high-purity isotopically labeled internal standards is a prerequisite.

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